Dihydrozeatin riboside
CAS No.: 22663-55-4
Cat. No.: VC20764686
Molecular Formula: C15H23N5O5
Molecular Weight: 353.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22663-55-4 |
|---|---|
| Molecular Formula | C15H23N5O5 |
| Molecular Weight | 353.37 g/mol |
| IUPAC Name | 2-(hydroxymethyl)-5-[6-[(4-hydroxy-3-methylbutyl)amino]purin-9-yl]oxolane-3,4-diol |
| Standard InChI | InChI=1S/C15H23N5O5/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h6-9,11-12,15,21-24H,2-5H2,1H3,(H,16,17,18) |
| Standard InChI Key | DBVVQDGIJAUEAZ-UHFFFAOYSA-N |
| Isomeric SMILES | CC(CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)CO |
| SMILES | CC(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO |
| Canonical SMILES | CC(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO |
Introduction
Dihydrozeatin riboside is a purine nucleoside compound, known for its role as a cytokinin in plant physiology. It is structurally related to zeatin, another well-studied cytokinin, and plays a significant part in plant growth and development processes such as cell elongation, root growth, and seed germination .
Biological Functions and Applications
Dihydrozeatin riboside is used in bioassays and plant cell culture media. It acts as a cytokinin, promoting plant growth by stimulating cell division and elongation. In experiments involving potato plants (Solanum tuberosum), it enhances cytokinin synthesis by activating adenylate cyclase, leading to increased intracellular cAMP levels .
Metabolism in Plants
When supplied to soybean explants, dihydrozeatin riboside undergoes metabolism, forming various metabolites such as O-glucosyldihydrozeatin, adenosine, and adenine. This metabolic pathway is similar to that of zeatin riboside, indicating a shared metabolic fate for these cytokinins in plant tissues .
Occurrence and Synthesis
Dihydrozeatin riboside has been reported in certain bacterial species like Pseudomonas savastanoi. The synthesis of compounds related to dihydrozeatin involves modifying the hydroxyl group positions on the side chain, which affects their cytokinin activity .
Table: Metabolites Formed from Dihydrozeatin Riboside in Soybean Explants
| Metabolite | Description |
|---|---|
| O-glucosyldihydrozeatin | A glucosylated form of dihydrozeatin, indicating modification for storage or transport |
| Adenosine | A nucleoside formed from the breakdown of ATP, involved in various cellular processes |
| Adenine | A purine base, precursor to nucleotides and nucleic acids |
Table: Comparison of Cytokinin Activities
| Compound | Cytokinin Activity |
|---|---|
| Zeatin | High activity due to its unsubstituted isopentyl chain |
| Dihydrozeatin | Lower activity compared to zeatin, influenced by hydroxyl group positions |
| 4-Hydroxydihydrozeatin | Enhanced activity due to the hydroxyl group at the 4-position |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume